Dehydrocorydaline

Descripción

Propiedades

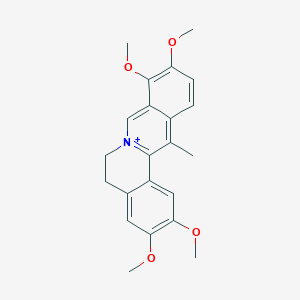

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKQJTRWODZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-03-5 (chloride) | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904183 | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30045-16-0 | |

| Record name | Dehydrocorydaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dehydrocorydaline Biosynthesis Pathway in Corydalis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline is a protoberberine-type isoquinoline alkaloid predominantly found in various species of the genus Corydalis, most notably Corydalis yanhusuo. This compound and its analogues have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and cardioprotective effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this valuable natural product, enabling enhanced production in plant cell cultures or heterologous systems. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an intricate enzymatic cascade that begins with the amino acid L-tyrosine and proceeds through the central benzylisoquinoline alkaloid (BIA) pathway. The core of the this compound molecule is the protoberberine skeleton, which is assembled through a series of key enzymatic reactions.

The pathway commences with the conversion of L-tyrosine to (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIAs. From (S)-reticuline, the pathway to protoberberines diverges. The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, which constitutes the characteristic four-ring structure of protoberberine alkaloids.

Subsequently, (S)-scoulerine undergoes a methylation reaction at the 9-hydroxyl group, catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), to yield (S)-tetrahydrocolumbamine. The formation of the methylenedioxy bridge in the A ring of the protoberberine nucleus is then catalyzed by canadine synthase, a cytochrome P450-dependent monooxygenase, to produce (S)-canadine (also known as (S)-tetrahydroberberine).

The biosynthesis then proceeds towards more complex protoberberines. While the precise enzymatic steps leading from (S)-canadine to this compound are not fully elucidated, it is hypothesized that a series of methylation and oxidation reactions occur. It is widely accepted that corydaline is a direct precursor to this compound. Corydaline is structurally a methylated and reduced derivative of other protoberberines. The final step is likely the oxidation of corydaline to this compound, a reaction catalyzed by an oxidase, potentially a member of the tetrahydroprotoberberine oxidase (THBO) family.

Quantitative Data

The concentration of this compound and other related alkaloids varies significantly among different Corydalis species and even within different accessions of the same species. This compound is often one of the most abundant alkaloids in Corydalis yanhusuo tubers.[1]

Table 1: Content of this compound and Related Alkaloids in Corydalis Species

| Compound | Corydalis yanhusuo (% of total alkaloids) | Corydalis ternata (% in MeOH extract) | Reference |

| This compound | ~50% | 1.31 ± 0.95% | [1][2] |

| Corydaline | High amount | Not reported | [1] |

| Tetrahydropalmatine | Present | Not reported | [3] |

| Palmatine | Present | Not reported | [3] |

| Berberine | Present | Not reported | [3] |

| Coptisine | Present | Not reported | [4] |

Table 2: Key Genes in the this compound Biosynthesis Pathway

| Gene | Enzyme | Function | Expression Notes | Reference |

| BBE | Berberine bridge enzyme | (S)-Reticuline → (S)-Scoulerine | Highly expressed in roots, stems, leaves, and flowers of C. tomentella. | [5] |

| SOMT | (S)-scoulerine 9-O-methyltransferase | (S)-Scoulerine → (S)-Tetrahydrocolumbamine | Identified in C. yanhusuo. | [6] |

| CYP719A | Canadine synthase | (S)-Tetrahydrocolumbamine → (S)-Canadine | Cytochrome P450 family. | [5] |

| THBO | (S)-tetrahydroprotoberberine oxidase | Oxidation of tetrahydroprotoberberines | The specific isoform for corydaline oxidation is not yet identified. | [7] |

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Corydalis Tubers

This protocol is adapted from methods described for the extraction of alkaloids from Corydalis yanhusuo.[8][9]

Materials:

-

Dried and powdered Corydalis tubers

-

70% Ethanol

-

Diluted ammonia solution

-

0.01 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Ethyl acetate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Weigh 500 g of powdered Corydalis tubers.

-

Add 20 volumes of 70% ethanol with the pH adjusted to 10 with diluted ammonia solution.

-

Perform reflux extraction for 60 minutes. Repeat the extraction twice.

-

Combine the filtrates from both extractions and evaporate the ethanol using a rotary evaporator.

-

Dilute the resulting aqueous solution with water to a final volume of 1000 mL.

-

Acidify the solution with 0.01 M hydrochloric acid and filter to remove any precipitate.

-

Adjust the pH of the filtrate to 12 with 1 M sodium hydroxide.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction three times.

-

Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to obtain the total alkaloid extract.

Protocol 2: HPLC Analysis of this compound

This protocol is a representative method for the quantitative analysis of this compound in Corydalis extracts.[10]

Instrumentation and Conditions:

-

HPLC System: Waters 2695 with a PDA detector or equivalent.

-

Column: Innoval C18 column (4.6 × 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water containing 0.1% phosphoric acid and 0.22% triethylamine.

-

Gradient Elution:

-

0-10 min: 20-22% A

-

10-30 min: 22-30% A

-

30-60 min: 30-80% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve the dried alkaloid extract in 50% methanol to a concentration of 2.5 mg/mL.

-

Filter the solution through a 0.22 µm Millipore filter before injection.

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

Protocol 3: LC-MS/MS for this compound Detection and Quantification

This protocol is based on a method for the determination of this compound in biological matrices.[11][12]

Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 chromatography column.

-

Mobile Phase: Acetonitrile and water (28:72, v/v) containing 0.8% formic acid and 10 mM ammonium acetate.

-

Ionization Mode: Positive ion electrospray ionization.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation (from plasma):

-

Perform solid-phase extraction (SPE) of the plasma sample.

-

Wash the SPE cartridge with water and 20% methanol.

-

Elute the analytes with methanol containing 2% formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 10% acetonitrile for injection.

Protocol 4: Heterologous Expression and Purification of Berberine Bridge Enzyme (BBE)

This is a representative protocol for the production of a key enzyme in the pathway, adapted from procedures for BBE expression in yeast and insect cells.[13][14]

Materials:

-

Yeast (Pichia pastoris) or insect cell (Spodoptera frugiperda, Sf9) expression system.

-

Expression vector (e.g., pPICZα for P. pastoris).

-

Codon-optimized BBE gene with a His-tag.

-

Appropriate culture media and reagents for transformation and protein expression.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Clone the codon-optimized BBE gene into the expression vector.

-

Transform the expression vector into the host cells (P. pastoris or Sf9).

-

Select for positive transformants and induce protein expression according to the specific system's protocol (e.g., with methanol for P. pastoris).

-

Harvest the cells or culture medium (if secreted) and lyse the cells to release the protein.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged BBE protein using Ni-NTA affinity chromatography.

-

Elute the purified protein and verify its purity and concentration.

Protocol 5: (S)-scoulerine 9-O-methyltransferase (SOMT) Enzyme Assay

This protocol is based on general methods for assaying O-methyltransferase activity.[15][16]

Reaction Mixture (in a total volume of 100 µL):

-

0.3 M Tris-HCl (pH 7.5)

-

25 mM Sodium ascorbate

-

1 mM (S)-scoulerine (substrate)

-

1 mM S-adenosyl-L-methionine (AdoMet) (methyl donor)

-

Purified recombinant SOMT enzyme (approximately 1-5 µg)

Procedure:

-

Combine all reaction components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the SOMT enzyme.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the organic phase by HPLC or LC-MS to detect and quantify the product, (S)-tetrahydrocolumbamine.

Conclusion and Future Perspectives

The biosynthesis of this compound in Corydalis species is a complex process that is part of the well-characterized protoberberine alkaloid pathway. While the major enzymatic steps leading to the protoberberine core are understood, the specific enzymes responsible for the final modifications to produce this compound, particularly the oxidation of corydaline, remain to be definitively identified and characterized. Further research, including transcriptomic and proteomic analyses of high-dehydrocorydaline-producing Corydalis species, will be instrumental in elucidating these missing links. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to unravel the complete biosynthetic pathway and to develop biotechnological platforms for the sustainable production of this pharmacologically important alkaloid.

References

- 1. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound in the Corydalis Tuber Using HPLC-UVD -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 3. Quality Evaluation of Corydalis yanhusuo by High-Performance Liquid Chromatography Fingerprinting Coupled with Multicomponent Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 5. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

- 8. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Determination and Pharmacokinetic Study of this compound in Rat Plasma after Oral Administration of this compound and Corydalis yanhusuo Extract [mdpi.com]

- 12. LC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of this compound and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Purification of Dehydrocorydaline from Corydalis yanhusuo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying dehydrocorydaline, a bioactive alkaloid from the tubers of Corydalis yanhusuo. This document details established experimental protocols, presents quantitative data for process optimization, and illustrates key workflows and biological pathways.

Introduction

Corydalis yanhusuo is a traditional Chinese medicine herb renowned for its analgesic and anti-inflammatory properties, which are largely attributed to its rich alkaloid content. Among these, this compound has garnered significant interest for its diverse pharmacological activities. The efficient isolation and purification of this compound are crucial for advancing its research and potential therapeutic applications. This guide focuses on prevalent and effective techniques, including High-Speed Counter-Current Chromatography (HSCCC) and macroporous resin chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of the efficiency of different methods.

Table 1: Extraction of Total Alkaloids from Corydalis yanhusuo

| Extraction Method | Solvent System | Yield of Total Alkaloids | Reference |

| Reflux Extraction | 70% Ethanol (pH 10 with diluted ammonia) | >50% of the final purified product | [1][2][3] |

| Soaking and Chloroform Extraction | 10% Ammonia Solution followed by Chloroform | 236 mg from 15 g of raw material | [4] |

| Ethanol Extraction and Acid-Base Partitioning | 75% Ethanol, 2% Hydrochloric Acid, Chloroform, Ammonia | 610 mg extract from 15 g of raw material | [4] |

Table 2: Purification of this compound

| Purification Method | Key Parameters | Purity of this compound | Recovery/Yield | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Stepwise elution with two-phase solvent systems | 99.1% | Not specified | [4][5] |

| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-n-butanol-methanol-water (4:1:2:5) | 98.9% | 81.43% | [6] |

| Macroporous Resin Adsorption Chromatography (NKA-9 resin) | Elution with 70% ethanol | 13.11% in the final product containing multiple alkaloids | Not specified for individual alkaloid | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Extraction of Total Alkaloids via Reflux

This protocol is adapted from studies utilizing an optimized reflux extraction method.[1][2][3]

-

Preparation of Plant Material: Weigh 500 g of dried Corydalis yanhusuo tubers and grind into a coarse powder (approximately 50 mesh).

-

Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia.

-

First Reflux Extraction: Add 20 times the weight of the powdered material (10 L) of the prepared solvent to a reflux apparatus. Heat the mixture and maintain it at a gentle reflux for 60 minutes.

-

Filtration: After the first reflux, filter the mixture while hot to separate the extract from the solid residue.

-

Second Reflux Extraction: Return the solid residue to the reflux apparatus and add the same volume of fresh 70% ethanol (pH 10). Repeat the reflux for another 60 minutes.

-

Filtration and Pooling: Filter the mixture again and combine the filtrates from both extractions.

-

Solvent Recovery: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to recover the ethanol.

-

Final Preparation: Dilute the concentrated extract with water to a final volume of 1000 mL. This solution, containing the total alkaloids, is now ready for purification.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a stepwise elution HSCCC method.[4][5]

-

Preparation of Two-Phase Solvent Systems:

-

System 1: Carbon tetrachloride–trichloromethane–methanol–0.2 mol/L hydrochloric acid (1:7:3:4, v/v/v/v)

-

System 2: Trichloromethane–methanol–0.2 mol/L hydrochloric acid (7:3:4, v/v/v)

-

Thoroughly mix each system in a separatory funnel and allow the phases to separate. Degas both the upper and lower phases of each system in an ultrasonic bath before use.

-

-

HSCCC Instrument Preparation:

-

Fill the multilayer coil column entirely with the upper phase of solvent system 2 as the stationary phase.

-

Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

-

-

Sample Injection: Dissolve 200 mg of the crude total alkaloid extract in a suitable volume of the mobile phase and inject it into the column.

-

Stepwise Elution:

-

Step 1: Pump the lower phase of solvent system 2 as the mobile phase at a flow rate of 1.5 mL/min. Monitor the effluent at a suitable wavelength (e.g., 282 nm).

-

Step 2: After the elution of the initial peaks, switch the mobile phase to the lower phase of solvent system 1 to elute the remaining compounds.

-

-

Fraction Collection: Collect the fractions corresponding to the individual peaks.

-

Purity Analysis: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification of Total Alkaloids using Macroporous Resin Adsorption Chromatography

This protocol details the use of NKA-9 macroporous resin for the enrichment of alkaloids.[1][2][3]

-

Resin Preparation:

-

Wash a suitable amount of NKA-9 macroporous resin with 95% ethanol.

-

Soak the resin in water and stir to remove any air bubbles.

-

Pack the resin into a chromatography column using the wet packing method to a diameter-to-height ratio of 1:8.

-

-

Sample Loading: Load the total alkaloid extract (prepared as in Protocol 3.1) onto the column at a flow rate of 2 bed volumes (BV)/h.

-

Washing: Wash the column with 5 BV of distilled water to remove water-soluble impurities. Monitor the effluent to ensure all impurities are washed off.

-

Elution: Elute the adsorbed alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

-

Fraction Collection and Analysis: Collect the eluate. This fraction will be enriched with total alkaloids, including this compound. Further separation techniques like HSCCC or preparative HPLC would be required to isolate pure this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Corydalis yanhusuo.

Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this mechanism.

Conclusion

The isolation and purification of this compound from Corydalis yanhusuo can be achieved with high purity and yield using techniques such as High-Speed Counter-Current Chromatography. The choice of methodology will depend on the desired scale of production and the available instrumentation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid. The elucidation of its anti-inflammatory mechanism through the inhibition of the NF-κB pathway provides a strong basis for its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Uncovering the Effect and Mechanism of Rhizoma Corydalis on Myocardial Infarction Through an Integrated Network Pharmacology Approach and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TargetMol [targetmol.com]

Dehydrocorydaline: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline, a prominent quaternary protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources and abundance of this compound in various plant species, with a particular focus on the Corydalis genus. Detailed experimental protocols for the extraction, purification, and quantification of this bioactive compound are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and outlines its biosynthetic pathway in plants. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants belonging to the Papaveraceae family, with the genus Corydalis being the most significant source. The rhizomes and tubers of these plants are particularly rich in this alkaloid.

Primary Plant Sources

The primary plant source of this compound is Corydalis yanhusuo (also known as Rhizoma Corydalis), a traditional Chinese medicine renowned for its analgesic and anti-inflammatory properties.[1][2] Other notable sources include Corydalis ternata and Corydalis turtschaninovii.[3] The alkaloid content can vary between different species and even within the same species depending on geographical location and cultivation conditions.

Quantitative Abundance

This compound is often the most abundant alkaloid in Corydalis extracts, in some cases accounting for nearly 50% of the total alkaloid content.[1][4] The concentration of this compound in the dried plant material can vary significantly.

Table 1: Abundance of this compound in Various Corydalis Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (% w/w) | Reference |

| Corydalis yanhusuo | Tuber | 100% Ethanol | HPLC | ~7% of total extract (140 mg/g of extract) | [4] |

| Corydalis yanhusuo | Tuber | 70% Ethanol (pH 10) | UPLC | 13.11% of total alkaloids in purified product | [5] |

| Corydalis ternata | Roots | Methanol | HPLC-UVD | 1.31 ± 0.95% | [3] |

| Corydalis yanhusuo | Rhizome | Not specified | HPLC | A major alkaloid | [6] |

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Extraction and Purification of this compound from Corydalis yanhusuo

This protocol outlines a reflux extraction method followed by purification using macroporous adsorption resin.

Materials and Reagents:

-

Dried and powdered Corydalis yanhusuo tubers (50-mesh)

-

70% Ethanol

-

Diluted ammonia solution

-

NKA-9 macroporous adsorption resin

-

Distilled water

-

5% H₂SO₄

-

pH 4.0 buffer (disodium hydrogen phosphate-citrate)

-

Bromocresol green acid dye solution

Procedure:

-

Extraction:

-

Weigh 500 g of coarse Corydalis yanhusuo powder.

-

Add 20 times the weight of 70% ethanol (pH adjusted to 10 with diluted ammonia).

-

Heat and reflux the mixture for 60 minutes.

-

Filter the mixture and collect the filtrate.

-

Repeat the reflux extraction with fresh solvent for another 60 minutes.

-

Combine the filtrates.[5]

-

-

Purification:

-

Recover the ethanol from the combined filtrate by evaporation.

-

Dilute the concentrated extract with water to a final volume of 1000 mL.

-

Pack a column with pre-treated NKA-9 macroporous adsorption resin.

-

Load the diluted extract onto the column at a flow rate of 2 bed volumes (BV)/h.

-

Wash the column with 5 BV of distilled water to remove water-soluble impurities.

-

Elute the alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5]

-

Collect the eluate and concentrate it to obtain the purified total alkaloids.

-

Quantification of this compound by HPLC

This protocol provides a general HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: Waters 2695 with a PDA detector or equivalent.[4]

-

Column: Innoval C18 (4.6 × 250 mm, 5 µm) or equivalent.[4]

-

Mobile Phase: Acetonitrile (A) and water (B) containing 0.1% phosphoric acid and 0.22% triethylamine.[4]

-

Gradient Elution: 20–22% A at 0–10 min, 22–30% A at 10–30 min, 30–80% A at 30–60 min.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Detection Wavelength: 280 nm.[4]

-

Injection Volume: 10 µL.[4]

Sample and Standard Preparation:

-

Sample Solution: Accurately weigh the dried extract, dissolve it in 50% methanol to a concentration of 2.5 mg/mL, and filter through a 0.22 µm filter.[4]

-

Standard Solution: Accurately weigh this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.[4]

Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit this pathway by reducing the phosphorylation of IKKα/β, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[7]

Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow describes a typical in vitro experiment to evaluate the anti-inflammatory effects of this compound on macrophages.

Biosynthesis of this compound

This compound belongs to the protoberberine class of benzylisoquinoline alkaloids (BIAs). Its biosynthesis originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic protoberberine skeleton.

The biosynthesis proceeds through the formation of (S)-reticuline, a key branch-point intermediate in BIA metabolism. (S)-reticuline is then converted to (S)-scoulerine by the berberine bridge enzyme (BBE). Subsequent methylation and cyclization steps, catalyzed by specific methyltransferases and cytochrome P450 enzymes, lead to the formation of tetrahydroprotoberberine precursors. The final step in the formation of quaternary protoberberine alkaloids like this compound is the oxidation of the corresponding tetrahydroprotoberberine by a (S)-tetrahydroprotoberberine oxidase (THBO) or a similar FAD-dependent oxidase.

Conclusion

This compound stands out as a significant bioactive compound with well-documented natural sources and promising pharmacological activities. This guide provides a foundational resource for researchers by consolidating information on its abundance, extraction, and quantification. The elucidation of its inhibitory action on the NF-κB pathway and its biosynthetic origins offers valuable insights for future studies aimed at harnessing its therapeutic potential. Further research is warranted to fully characterize the enzymatic steps in its biosynthesis and to explore its full spectrum of biological activities for drug development applications.

References

- 1. Quaternary protoberberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canadine - Wikipedia [en.wikipedia.org]

- 3. New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

- 7. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dehydrocorydaline: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of Dehydrocorydaline, a bioactive alkaloid with significant therapeutic potential.

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, a quaternary protoberberine alkaloid isolated from Corydalis species. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the identification, characterization, and analysis of this compound. The guide details its spectral data in NMR, MS, and UV-Vis, outlines experimental protocols, and presents a visualization of its interaction with a key biological signaling pathway.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Data Presentation:

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₄NO₄⁺ | [1] |

| Molecular Weight | 366.4 g/mol | [1] |

| Monoisotopic Mass | 366.17053325 Da | [1] |

| Precursor Ion (m/z) | 366.17 | [1] |

| Major Fragment Ions (m/z) | 350.14, 322.14, 336.12, 351.15 | [1] |

Experimental Protocols:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A common method for the analysis of this compound is through LC-MS/MS. The following provides a general protocol based on typical experimental setups.[2]

-

Chromatography: Separation is achieved using a C18 reversed-phase column. The mobile phase often consists of a gradient of acetonitrile and water, frequently with additives like formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of quaternary alkaloids like this compound.[1]

-

Mass Analysis: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer can be used. Data is often acquired in full scan mode to identify the precursor ion and in product ion scan mode to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and the chemical environment of protons and carbons. While a complete, unambiguously assigned dataset is not consistently reported across all literature, the following represents a compilation of available data.

Data Presentation:

Table 2: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| 9.85 | s | H-8 |

| 8.95 | s | H-13 |

| 8.20 | d | H-11 |

| 8.00 | d | H-12 |

| 7.85 | s | H-4 |

| 7.10 | s | H-1 |

| 4.90 | t | H-6 |

| 4.15 | s | 2-OCH₃ |

| 4.10 | s | 3-OCH₃ |

| 4.05 | s | 9-OCH₃ |

| 3.90 | s | 10-OCH₃ |

| 3.20 | t | H-5 |

| 3.05 | s | 13-CH₃ |

Note: Assignments are based on typical chemical shifts for protoberberine alkaloids and may require 2D NMR for definitive confirmation.

Table 3: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| 148.5 | C-2 |

| 150.5 | C-3 |

| 145.0 | C-9 |

| 152.0 | C-10 |

| 120.0 | C-8a |

| 128.0 | C-12a |

| 135.0 | C-4a |

| 122.0 | C-13a |

| 143.0 | C-8 |

| 108.0 | C-1 |

| 112.0 | C-4 |

| 125.0 | C-11 |

| 123.0 | C-12 |

| 129.0 | C-13 |

| 56.0 | 2-OCH₃ |

| 56.5 | 3-OCH₃ |

| 57.0 | 9-OCH₃ |

| 62.0 | 10-OCH₃ |

| 55.0 | C-6 |

| 28.0 | C-5 |

| 18.0 | 13-CH₃ |

Note: These are approximate chemical shifts and can vary slightly based on experimental conditions.

Experimental Protocols:

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 8-16 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The extended conjugation in its protoberberine core results in characteristic absorption bands.

Data Presentation:

Table 4: Typical UV-Vis Absorption Maxima for Protoberberine Alkaloids in Methanol

| Wavelength (λmax) | Region | Electronic Transition |

| ~230-240 nm | UV | π → π |

| ~260-280 nm | UV | π → π |

| ~340-360 nm | UVA | n → π |

| ~420-440 nm | Visible | n → π |

Note: The exact λmax and molar absorptivity can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Experimental Protocols:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent, such as methanol or ethanol.[3] The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the spectrum over a range of 200-600 nm, using the pure solvent as a blank.

Biological Activity and Signaling Pathway

This compound has been shown to possess various pharmacological activities, including anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory action is the modulation of the NF-κB signaling pathway.

Signaling Pathway Diagram:

Caption: this compound inhibits the NF-κB signaling pathway.

This diagram illustrates that this compound exerts its anti-inflammatory effects by inhibiting TRAF6, a key upstream signaling molecule in the Toll-like receptor 4 (TLR4) pathway. This inhibition prevents the subsequent activation of the IKK complex, the degradation of IκBα, and the nuclear translocation of NF-κB, ultimately leading to a reduction in the transcription of pro-inflammatory cytokines.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound, essential for its identification, characterization, and quantification. The presented data and protocols for MS, NMR, and UV-Vis spectroscopy, along with the visualization of its interaction with the NF-κB signaling pathway, offer a valuable reference for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research to fully elucidate the complete and unambiguous NMR assignments and a detailed UV-Vis spectral analysis would be beneficial for the scientific community.

References

Dehydrocorydaline: A Technical Guide to its Anti-Inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dehydrocorydaline (DHC) is a quaternary protoberberine alkaloid isolated from the tuber of Corydalis yanhusuo. Traditionally used in herbal medicine for its analgesic and blood-activating properties, recent pharmacological studies have unveiled its significant anti-inflammatory potential.[1][2][3] This technical guide provides an in-depth overview of the foundational studies on DHC's anti-inflammatory effects, focusing on its molecular mechanisms, relevant experimental data, and detailed protocols for its evaluation.

Molecular Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of NF-κB.

Studies show that DHC can significantly attenuate this pathway. It has been demonstrated to decrease the expression of TNF receptor-associated factor 6 (TRAF6), a key downstream signaling protein of TLRs.[4] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the nuclear translocation of the active NF-κB p65 subunit is reduced, leading to decreased transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4][5]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is another critical regulator of inflammation. While some studies indicate DHC activates p38 MAPK in the context of myoblast differentiation[6][7], its role in inflammation appears to be inhibitory for other MAPK members. Specifically, in inflammatory models, DHC has been shown to attenuate the LPS-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[8] By inhibiting ERK1/2 activation, DHC further contributes to the suppression of the inflammatory response, although the fine regulation may be cell-type specific.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal (Signal 1), often from NF-κB activation, and an activation signal (Signal 2) from various damage- or pathogen-associated molecular patterns (DAMPs/PAMPs).[9] DHC has been found to significantly inhibit the activation of the NLRP3 inflammasome.[10][11] This leads to a marked reduction in the activation of caspase-1 and the subsequent cleavage and release of mature IL-1β and IL-18, thereby dampening a powerful inflammatory amplification loop.[10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of DHC on Pro-Inflammatory Cytokine Production

| Model System | Treatment | TNF-α | IL-6 | IL-1β | IL-18 | Reference |

| LPS-stimulated RAW 264.7 Macrophages | DHC (1-10 µM) | Dose-dependent ↓ | Dose-dependent ↓ | Dose-dependent ↓ | N/A | [1] |

| LPS-stimulated Primary Macrophages | DHC (6-24 µM) | N/A | Significant ↓ | Significant ↓ | N/A | [12][13] |

| Formalin-induced Pain in Mice | DHC (10 mg/kg, i.p.) | Significant ↓ | Significant ↓ | Significant ↓ | N/A | [3] |

| CUMS-induced Depression in Mice | DHC (20 mg/kg) | Significant ↓ | Significant ↓ | Significant ↓ | Significant ↓ | [10][11] |

↓ indicates a decrease in production/expression. N/A: Not Assessed.

Table 2: Effect of DHC on Key Inflammatory Mediators and Signaling Proteins

| Model System | Treatment | Target Protein/Mediator | Effect | Reference |

| Sepsis Model (Heart Tissue) | DHC (10, 20, 40 mg/kg) | TRAF6 | Dose-dependent ↓ | [4] |

| Sepsis Model (Heart Tissue) | DHC (10, 20, 40 mg/kg) | p-NF-κB p65 (nuclear) | Dose-dependent ↓ | [4] |

| Sepsis Model (Heart Tissue) | DHC (10, 20, 40 mg/kg) | iNOS | Significant ↓ | [4] |

| CUMS Model (Hippocampus) | DHC (20 mg/kg) | NLRP3 | Significant ↓ | [10] |

| CUMS Model (Hippocampus) | DHC (20 mg/kg) | Caspase-1 | Significant ↓ | [10] |

↓ indicates a decrease in expression/activity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for two common assays used to evaluate the anti-inflammatory effects of this compound.

In Vitro: LPS-Induced Inflammation in Macrophages

This model is used to assess the direct effects of DHC on inflammatory responses in immune cells.

-

Cell Culture:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Experimental Procedure:

-

Seeding: Plate RAW 264.7 cells in 6-well or 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

DHC Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.[14]

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).

-

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

-

Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-NF-κB, p-ERK, IκBα, NLRP3, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

-

Quantitative PCR (qPCR): Isolate total RNA from the cells and reverse transcribe to cDNA. Perform qPCR using specific primers for genes encoding TNF-α, IL-6, IL-1β, etc., to quantify mRNA expression levels.

-

In Vivo: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute, non-immune inflammation used to evaluate the systemic anti-inflammatory activity of a compound.[15][16]

-

Animals:

-

Species: Male Sprague-Dawley rats (180-220g) or Swiss albino mice (20-25g).

-

Acclimatization: House animals for at least one week before the experiment with free access to food and water.

-

-

Experimental Procedure:

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group 1: Control (Vehicle)

-

Group 2: Carrageenan Control (Vehicle + Carrageenan)

-

Group 3: Positive Control (e.g., Indomethacin 5 mg/kg + Carrageenan)[17]

-

Group 4-6: DHC Treatment (e.g., 5, 10, 20 mg/kg, i.p. or p.o. + Carrageenan)

-

-

Drug Administration: Administer DHC or reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15][17]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.[17]

-

Measurement of Paw Volume: Measure the paw volume using a digital plethysmometer at time 0 (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[17]

-

-

Data Analysis:

-

Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the volume at time 't' and V₀ is the initial volume.

-

Percentage Inhibition: Calculate the percentage inhibition of edema by the treatment compared to the carrageenan control group, typically at the time of peak inflammation (e.g., 3 or 4 hours).

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

Conclusion

The foundational studies on this compound provide compelling evidence of its potent anti-inflammatory properties. Its multi-target mechanism, involving the concurrent inhibition of the NF-κB and MAPK pathways and the suppression of the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data consistently demonstrate a dose-dependent reduction in key inflammatory mediators both in vitro and in vivo. The detailed protocols provided herein offer a standardized framework for further investigation and validation of DHC and its analogues as novel anti-inflammatory agents. This comprehensive understanding of its mechanism of action is critical for drug development professionals seeking to translate this natural compound into a clinical candidate for treating inflammatory diseases.

References

- 1. This compound Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound promotes myogenic differentiation via p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role and mechanism of NLRP3 inflammasome-mediated astrocyte activation in this compound against CUMS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role and mechanism of NLRP3 inflammasome-mediated astrocyte activation in this compound against CUMS-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for quantification of Dehydrocorydaline in plasma

An HPLC-MS/MS method provides a robust and sensitive approach for the quantification of Dehydrocorydaline (DHC), a pharmacologically active alkaloid, in plasma. This application note details a validated protocol for the determination of DHC in rat plasma, suitable for pharmacokinetic studies and drug metabolism research. The method utilizes solid-phase extraction for sample cleanup and liquid chromatography coupled with tandem mass spectrometry for highly selective and sensitive detection.

Principle

This method involves the extraction of this compound and an internal standard (IS), nitidine chloride, from a plasma matrix using solid-phase extraction (SPE). The extracted analytes are then separated using a C18 reverse-phase HPLC column under isocratic conditions. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. This ensures high selectivity and sensitivity for accurate measurement of DHC concentrations in complex biological samples.

Experimental Protocols

Materials and Reagents

-

This compound (DHC) reference standard

-

Nitidine Chloride (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (ACS grade)

-

Ammonium Acetate (ACS grade)

-

Deionized Water

-

Blank rat plasma

-

Oasis HLB cartridges for Solid-Phase Extraction (SPE)

Instrumentation and Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for the analysis.[1][2][3][4] The specific conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Standard HPLC or UPLC system |

| Column | C18 chromatography column |

| Mobile Phase | Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) in a 28:72 (v/v) ratio[1][2][3][4] |

| Flow Rate | Isocratic elution |

| Injection Volume | 30 µL[5] |

| Column Temperature | Ambient |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][2][3][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | DHC: [M]+ = 366; IS: [M]+ = 348[2] |

Preparation of Solutions

-

Stock Solutions : Prepare stock solutions of DHC and the internal standard (IS), nitidine chloride, in methanol at a concentration of 1 mg/mL.[1] These solutions should be stored at -80 °C.

-

Working Standard Solutions : A series of DHC working standard solutions with concentrations ranging from 2.5 to 1000 ng/mL are prepared by diluting the stock solution with 10% acetonitrile.[1] The IS working solution is prepared at a concentration of 800 ng/mL in the same diluent.[1]

-

Calibration Standards and Quality Control (QC) Samples : Calibration standards are prepared by spiking 50 µL of the DHC working solutions into 200 µL of blank rat plasma to achieve final concentrations of 0.625, 1.25, 2.5, 6.25, 25, 62.5, 125, and 250 ng/mL.[1] QC samples are prepared similarly at low, medium, and high concentrations (1.25, 25.0, and 250.0 ng/mL, respectively).[1][2]

Plasma Sample Preparation Protocol

The sample preparation involves a solid-phase extraction (SPE) procedure to remove plasma proteins and other interfering substances.[1]

-

Sample Aliquoting : Take a 200 µL aliquot of the plasma sample (calibration standard, QC, or unknown sample).[1]

-

Dilution and IS Addition : Add 200 µL of water and 50 µL of the IS working solution (800 ng/mL) to the plasma sample.[1]

-

Mixing and Centrifugation : Vortex the mixture for 3 minutes, followed by centrifugation at 9000 rpm for 10 minutes.[1]

-

Solid-Phase Extraction (SPE) :

-

Conditioning : Pre-condition an Oasis HLB cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[1]

-

Loading : Load the entire supernatant from the centrifuged sample onto the conditioned cartridge.[1]

-

Washing : Wash the cartridge sequentially with 1 mL of water and then 1 mL of 20% methanol.[1]

-

Elution : Elute the analytes (DHC and IS) with 1 mL of methanol containing 2% formic acid.[5]

-

-

Drying and Reconstitution : Evaporate the collected eluate to dryness at 40 °C under a gentle stream of nitrogen.[1][5] Reconstitute the residue in 150 µL of 10% acetonitrile.[5]

-

Final Centrifugation : Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes.[5]

-

Injection : Inject a 30 µL volume of the supernatant into the LC-MS/MS system for analysis.[5]

Method Validation Data

The described method has been validated for its performance in quantifying this compound in rat plasma.[2][3][4][6] The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.625–250 ng/mL[2][3][4][6] |

| Correlation Coefficient (r) | 0.9976[2] |

| Lower Limit of Quantification (LLOQ) | 0.625 ng/mL[2][3][4][6] |

| Accuracy | >93.1% (ranging from -6.89% to 3.22% bias)[2][3][4][6] |

| Precision (RSD%) | <13.7%[2][3][4][6] |

| Extraction Recovery | 92.1% to 107%[2][3][4][6] |

| Stability | Stable under various storage conditions[4][6] |

Visualized Workflows

Caption: Overall workflow for DHC quantification in plasma.

Caption: Detailed protocol for solid-phase extraction.

References

- 1. LC-MS/MS Determination and Pharmacokinetic Study of this compound in Rat Plasma after Oral Administration of this compound and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of this compound and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes: Assessing the In Vitro Efficacy of Dehydrocorydaline Using Cell Viability Assays

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-tumor properties in various preclinical studies.[1][2][3] Its potential as a therapeutic agent is attributed to its ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in cancer cells.[4][5] This document provides detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using the widely accepted MTT and XTT colorimetric assays. Additionally, it summarizes key quantitative data from studies on different cancer cell lines and illustrates the primary signaling pathways involved in DHC-induced cell death.

Data Presentation: Quantitative Analysis of this compound's Effect on Cancer Cell Viability

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The data below, compiled from multiple sources, demonstrates the dose-dependent cytotoxic activity of DHC.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 24 | ~35 | [1] |

| MCF-7 | Breast Cancer | MTT | Not Specified | Not Specified (Significant dose-dependent inhibition) | [2][3] |

| A375 | Melanoma | MTT | 48 | 39.73 | [4] |

| MV3 | Melanoma | MTT | 48 | 42.34 | [4] |

Note: The CCK-8 assay, similar to MTT and XTT, is a colorimetric assay for assessing cell viability.

Experimental Protocols

The following are detailed protocols for the MTT and XTT assays, adapted for the evaluation of this compound. These protocols are fundamental for researchers aiming to investigate the cytotoxic and anti-proliferative effects of DHC on various cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound (DHC) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Adherent or suspension cells of interest

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6][7]

-

Microplate reader capable of measuring absorbance at 570 nm[6][7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/cm² and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of DHC (e.g., 20, 30, 40, 50, 100 µM).[1] Include a vehicle control group treated with the same concentration of DMSO as the highest DHC concentration.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of DHC concentration.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is an alternative to the MTT assay where the reduction of XTT by viable cells produces a soluble formazan product, eliminating the need for a solubilization step.

Materials:

-

This compound (DHC) stock solution (dissolved in DMSO)

-

XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Adherent or suspension cells of interest

-

Microplate reader capable of measuring absorbance between 450-500 nm

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.

-

Incubation for Color Development: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator, allowing the color to develop.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment.

Signaling Pathways Modulated by this compound

Caption: this compound's impact on key signaling pathways in cancer cells.

This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma, leading to decreased cell proliferation.[4][5] Furthermore, DHC induces apoptosis by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, the key executioners of apoptosis.[1][2] Studies have also indicated that DHC can cause cell cycle arrest at the G0/G1 phase by downregulating the expression of cell cycle regulators such as CDK6 and Cyclin D1.[4] These interconnected pathways collectively contribute to the reduction in cancer cell viability observed upon treatment with this compound.

References

- 1. This compound inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. This compound inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Dehydrocorydaline's Impact on Cytokine Release in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed protocols to assess the impact of this compound on cytokine release in macrophages, a critical cell type in the inflammatory response. Activated macrophages are key producers of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[2][3] DHC has been shown to inhibit the release of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

These application notes offer a comprehensive guide for researchers to investigate the immunomodulatory effects of DHC, providing standardized methods for cell culture, treatment, and quantitative analysis of cytokine production at both the protein and mRNA levels.

Key Experimental Protocols

Macrophage Cell Culture and Maintenance

This protocol describes the culture of the murine macrophage cell lines J774A.1 or RAW 264.7, which are commonly used models for studying inflammation.[6][7]

Materials:

-

J774A.1 or RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Cell scrapers

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture macrophages in T-75 flasks with supplemented DMEM.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For passaging, gently scrape the adherent cells from the flask surface. Avoid using enzymes that can damage the cells.[6]

-

Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.

Assessment of this compound Cytotoxicity (MTT Assay)

Prior to assessing its anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of DHC on macrophages.

Materials:

-

Macrophage cell suspension

-

This compound (DHC) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of DHC in culture medium.

-

Replace the medium in the wells with the DHC dilutions and incubate for 24 hours. Include a vehicle control (medium with the same concentration of DHC solvent, e.g., DMSO).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the highest concentration of DHC that does not significantly affect cell viability.

LPS-Induced Cytokine Release Assay

This protocol details the stimulation of macrophages with Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent treatment with DHC.

Materials:

-

Macrophage cell suspension

-

This compound (DHC) at non-toxic concentrations

-

Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL)[6][8]

-

24-well or 12-well cell culture plates[6]

Procedure:

-

Seed macrophages into culture plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of DHC for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified period (e.g., 6, 12, or 24 hours) to measure cytokine release.[8]

-

Collect the cell culture supernatants for cytokine protein analysis and lyse the cells for RNA extraction.

Quantification of Cytokine Protein Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted cytokines in the cell culture supernatant.[7][9]

Materials:

-

Collected cell culture supernatants

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[7]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme.

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Quantification of Cytokine mRNA Expression by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of cytokine genes.

Materials:

-

Cell lysates

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh, Actb)

Procedure:

-

Extract total RNA from the cell lysates using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the synthesized cDNA, specific primers, and a qRT-PCR master mix.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion in LPS-Stimulated Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Unstimulated) | Baseline | Baseline | Baseline |

| LPS (100 ng/mL) | High | High | High |

| LPS + DHC (Low Conc.) | Reduced | Reduced | Reduced |

| LPS + DHC (Mid Conc.) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| LPS + DHC (High Conc.) | Strongly Reduced | Strongly Reduced | Strongly Reduced |

| DHC Alone (High Conc.) | Baseline | Baseline | Baseline |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages

| Treatment Group | Tnf (Fold Change) | Il6 (Fold Change) | Il1b (Fold Change) |

| Control (Unstimulated) | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | > 10 | > 20 | > 15 |

| LPS + DHC (Low Conc.) | Decreased | Decreased | Decreased |

| LPS + DHC (Mid Conc.) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| LPS + DHC (High Conc.) | Strongly Decreased | Strongly Decreased | Strongly Decreased |

| DHC Alone (High Conc.) | ~ 1.0 | ~ 1.0 | ~ 1.0 |

Visualizations

References

- 1. This compound Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.5. Measurement of Cytokines by ELISA [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. atlantisbioscience.com [atlantisbioscience.com]

Evaluating the Anti-Tumor Efficacy of Dehydrocorydaline (DHC) Using a Xenograft Mouse Model

Application Note

Dehydrocorydaline (DHC), a protoberberine alkaloid, has demonstrated significant anti-tumor properties across various cancer types. This document provides a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor activity of DHC using a xenograft mouse model. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. They provide a valuable in vivo system to assess the efficacy, toxicity, and mechanism of action of novel anti-cancer compounds. DHC has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. The primary signaling pathways implicated in DHC's anti-tumor activity include the downregulation of the anti-apoptotic protein Bcl-2, subsequent activation of caspases, and inhibition of the MEK/ERK signaling pathway. This document details the necessary protocols to establish a xenograft model and subsequently analyze the anti-tumor effects of DHC.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of this compound on tumor growth and key biomarkers in xenograft models.

Table 1: Effect of this compound on Tumor Growth in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | DHC Dosage | Treatment Duration | Tumor Weight Reduction | Reference |

| Breast Cancer | MDA-MB-231 | SCID Mice | Not Specified | 3 weeks | Control: 1.78 ± 2.31 g vs. DHC: 0.68 ± 0.28 g (P<0.05) | [1] |

| Melanoma | A375 | BALB/c Nude | 100 mg/kg (oral) | 12 days | Significant suppression of tumor volume and weight | [2] |